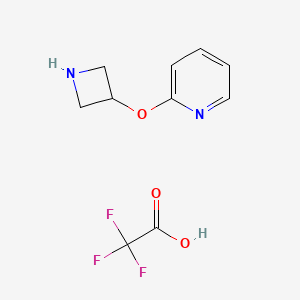
2-(Azetidin-3-yloxy)pyridine,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(azetidin-3-yloxy)pyridine; trifluoroacetic acid is a compound that combines the structural features of azetidine and pyridine with the trifluoroacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yloxy)pyridine; trifluoroacetic acid typically involves the reaction of azetidine derivatives with pyridine under specific conditions. One common method includes the use of potassium carbonate in N-methyl-2-pyrrolidone (NMP) or sodium hydride in dimethylformamide (DMF) to facilitate the cyclization process . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of 2-(azetidin-3-yloxy)pyridine; trifluoroacetic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(azetidin-3-yloxy)pyridine; trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine or pyridine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or potassium carbonate in NMP.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce azetidine derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
2-(azetidin-3-yloxy)pyridine; trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(azetidin-3-yloxy)pyridine; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(azetidin-3-yl)pyridine; bis(trifluoroacetic acid): This compound shares structural similarities but differs in the number of trifluoroacetic acid moieties.
2-(azetidin-3-yl)pyridine: Lacks the trifluoroacetic acid component, resulting in different chemical properties and reactivity.
Uniqueness
2-(azetidin-3-yloxy)pyridine; trifluoroacetic acid is unique due to the presence of both azetidine and pyridine rings, along with the trifluoroacetic acid moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H11F3N2O3 |
|---|---|
Peso molecular |
264.20 g/mol |
Nombre IUPAC |
2-(azetidin-3-yloxy)pyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H10N2O.C2HF3O2/c1-2-4-10-8(3-1)11-7-5-9-6-7;3-2(4,5)1(6)7/h1-4,7,9H,5-6H2;(H,6,7) |
Clave InChI |
ILRGCRBGXJYRKJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OC2=CC=CC=N2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





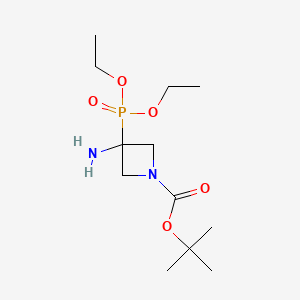
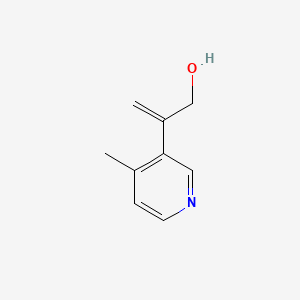
![3-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13564977.png)
![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate](/img/structure/B13564988.png)
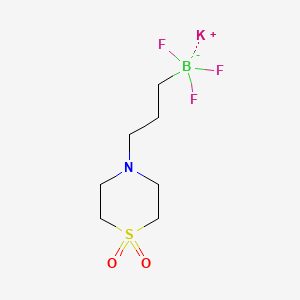

![2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoicacid](/img/structure/B13565000.png)
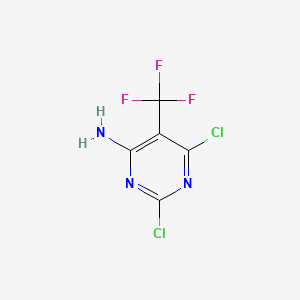
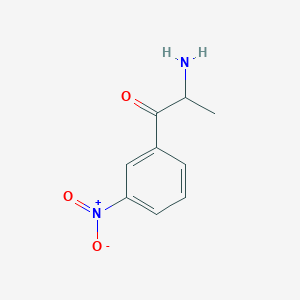

![Ethyl 6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride](/img/structure/B13565024.png)
